6,8-dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
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Overview
Description
6,8-Dimethyl-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazones with dihydrofuran, followed by heating in Dowtherm A to above 160°C. The product is then recrystallized from dimethylformamide (DMF) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6,8-Dimethyl-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a simpler structure.
1-Methyl-9H-pyrido[3,4-b]indole: A similar compound with a methyl group at a different position.
Benzofuro[3,2-b]indole: Another indole derivative with a fused benzofuran ring.
Uniqueness
6,8-Dimethyl-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is unique due to its specific substitution pattern and the presence of both pyrido and indole rings
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6,8-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C13H14N2O/c1-7-5-8(2)11-10(6-7)9-3-4-14-13(16)12(9)15-11/h5-6,15H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
HCOFGTFWZYJAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(=O)NCC3)C |
Origin of Product |
United States |
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